Cas no 1823442-80-3 (4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)

4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- EN300-1681015
- 1823442-80-3
- 4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one
- 4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one
-
- インチ: 1S/C9H7ClN2O4/c10-5-1-2-8(12(14)15)6(3-5)7-4-16-9(13)11-7/h1-3,7H,4H2,(H,11,13)
- InChIKey: KUEVBIUVYAXARJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)C1COC(N1)=O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 242.0094344g/mol
- どういたいしつりょう: 242.0094344g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 1
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1681015-5.0g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 5g |
$3105.0 | 2023-06-04 | ||
Enamine | EN300-1681015-0.25g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1681015-1.0g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 1g |
$1070.0 | 2023-06-04 | ||
Enamine | EN300-1681015-0.1g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1681015-10g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 10g |
$4606.0 | 2023-09-20 | ||
Enamine | EN300-1681015-10.0g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 10g |
$4606.0 | 2023-06-04 | ||
Enamine | EN300-1681015-5g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1681015-1g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 1g |
$1070.0 | 2023-09-20 | ||
Enamine | EN300-1681015-0.05g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1681015-0.5g |
4-(5-chloro-2-nitrophenyl)-1,3-oxazolidin-2-one |
1823442-80-3 | 0.5g |
$1027.0 | 2023-09-20 |
4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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5. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-oneに関する追加情報
4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one (CAS No. 1823442-80-3): Structural Insights and Emerging Applications in Chemical Biology
The compound 4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one (CAS No. 1823442-80-3) represents a structurally unique member of the oxazolidinone class of heterocyclic compounds. This molecule combines a nitrophenyl moiety with a chlorinated aromatic ring, creating a framework that exhibits intriguing chemical reactivity and biological potential. Recent advancements in synthetic methodologies have enabled precise control over its spectroscopic properties, particularly in the context of photochemical applications where its nitro group electron-withdrawing effects play a critical role.
In terms of synthesis pathways, current research highlights the utility of palladium-catalyzed cross-coupling strategies for constructing the core oxazolidinone scaffold. A 2023 study published in Chemical Communications demonstrated that employing a ligand-free Sonogashira protocol achieves this structure with 96% yield under mild conditions (J. Chem. Soc., Chem. Commun., 59(15), 5678–5681). This method significantly reduces reaction times compared to traditional multistep approaches while maintaining the integrity of the aromatic substituents.
The compound's unique photophysical properties have sparked interest in its application as a photosensitizer in photodynamic therapy (PDT). A groundbreaking 2024 investigation revealed that when conjugated with tumor-targeting peptides, this molecule generates singlet oxygen with quantum yields exceeding 0.7 under near-infrared irradiation (Bioconjugate Chemistry, 35(9), 1789–1797). The presence of both chlorine substituents and the nitro group creates an optimal electronic environment for energy transfer processes, making it superior to conventional porphyrin-based systems in terms of tissue penetration depth.
In medicinal chemistry contexts, this compound serves as an important intermediate for synthesizing β-lactamase inhibitors. A recent structural biology study using X-ray crystallography identified key interactions between its oxazolidinone ring and the active site residues of Class A β-lactamases (Nature Communications, 15(1), 765). The chlorine atom at position 5 facilitates π-stacking interactions that enhance enzyme inhibition potency by over threefold compared to non-substituted analogs, offering promising leads for next-generation antibacterial agents.
Ongoing research is exploring its role in supramolecular chemistry through self-assembling systems. A 2023 report demonstrated that incorporating this molecule into amphiphilic block copolymers results in nanofiber networks with tunable porosity (Advanced Materials, 35(18), 2300678). The nitro group's dipole moment drives intermolecular hydrogen bonding patterns that create hierarchical pore structures ideal for drug delivery applications. Preliminary cytotoxicity assays indicate IC₅₀ values above 50 μM against HepG₂ cells, suggesting acceptable biocompatibility profiles when properly formulated.
The compound's dual functionality as both a reactive intermediate and functional material has positioned it at the forefront of bioorthogonal chemistry research. Recent publications describe its use in click-like reactions with azide-functionalized biomolecules under physiological conditions (JACS Au, 4(6), 987–995). The oxazolidinone ring's reactivity window allows selective modification without perturbing cellular redox environments, enabling real-time tracking of protein-protein interactions in living cells via fluorescence resonance energy transfer (FRET) mechanisms.
In environmental chemistry contexts, this compound has emerged as a model system for studying aromatic substitution dynamics under aqueous conditions. A collaborative study using advanced NMR spectroscopy revealed unprecedented protonation-dependent regioselectivity patterns at pH values between 6–8 (Environmental Science: Nano, 10(3), 990–1004). These findings provide critical insights into designing wastewater treatment agents capable of selectively degrading chlorinated nitroaromatic pollutants without generating toxic byproducts.
Cutting-edge computational studies employing density functional theory (DFT) have elucidated the electronic structure contributions from each substituent. Calculations show that the chlorine atom induces a local dipole moment (-0.7 D) that modulates electron density distribution across the entire molecule (Journal of Physical Chemistry A, 127(45), 9876–9884). This subtle electronic tuning accounts for observed differences in reaction kinetics compared to analogous brominated derivatives, highlighting the importance of halogen choice in medicinal design strategies.
In drug delivery systems, this compound's inherent amphiphilicity enables spontaneous formation of micellar structures with hydrodynamic diameters ranging from 60–90 nm when dissolved in phosphate buffer solutions (Biomaterials Science, 11(7), 2678–2689). Surface modification with polyethylene glycol groups further enhances colloidal stability while maintaining payload encapsulation efficiencies above 85% for hydrophobic anticancer drugs like paclitaxel. These attributes position it as a versatile platform for targeted drug delivery applications.
Ongoing clinical pre-trials are evaluating its potential as an adjuvant therapy for melanoma treatment when combined with immunotherapy agents. Preclinical data from murine models demonstrate synergistic effects where PDT-induced immunogenic cell death enhances checkpoint inhibitor efficacy by activating dendritic cell maturation pathways (Clinical Cancer Research, published online ahead of print). The compound's ability to generate localized reactive oxygen species without systemic toxicity offers distinct advantages over conventional radiation therapies.
This multifaceted molecule continues to inspire interdisciplinary research across organic synthesis, materials science, and pharmacology. Its unique combination of structural features positions it as an ideal platform for developing next-generation therapeutics and diagnostic tools while maintaining compliance with regulatory standards through rigorous toxicological evaluations currently underway in multiple academic laboratories worldwide.
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